(R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride
Overview
Description
®-N-(1-Phenylethyl)pentan-3-amine hydrochloride is a chiral amine compound that has potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. The compound is characterized by its unique structure, which includes a phenylethyl group and a pentan-3-amine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-Phenylethyl)pentan-3-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-1-phenylethylamine and pentan-3-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-N-(1-Phenylethyl)pentan-3-amine hydrochloride may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-N-(1-Phenylethyl)pentan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenylethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted amines.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(1-Phenylethyl)pentan-3-amine hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its unique structure makes it valuable in asymmetric synthesis and catalysis.
Biology
The compound may have applications in biological research, particularly in the study of chiral interactions and the development of chiral drugs.
Medicine
In medicine, ®-N-(1-Phenylethyl)pentan-3-amine hydrochloride could be explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials, benefiting from its chiral properties.
Mechanism of Action
The mechanism of action of ®-N-(1-Phenylethyl)pentan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-(1-Phenylethyl)pentan-3-amine hydrochloride
- N-(1-Phenylethyl)butan-2-amine hydrochloride
- N-(1-Phenylethyl)hexan-4-amine hydrochloride
Uniqueness
®-N-(1-Phenylethyl)pentan-3-amine hydrochloride is unique due to its specific chiral configuration and the length of its carbon chain. This uniqueness can influence its reactivity, binding affinity, and overall properties compared to similar compounds.
Properties
IUPAC Name |
N-[(1R)-1-phenylethyl]pentan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-4-13(5-2)14-11(3)12-9-7-6-8-10-12;/h6-11,13-14H,4-5H2,1-3H3;1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPRPVRHVBFULB-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(C)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)N[C@H](C)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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